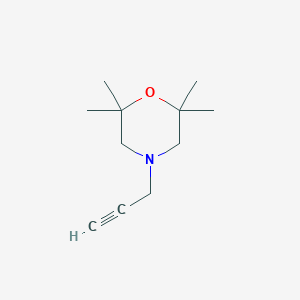

2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine

Description

2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine is a synthetic heterocyclic compound featuring a morpholine backbone substituted with four methyl groups at the 2,2,6,6-positions and a propargyl (prop-2-yn-1-yl) group at the 4-position. This structural configuration confers unique steric hindrance and radical-scavenging properties, making it valuable in polymer stabilization applications . The compound is often utilized as part of polymeric systems, such as Cyasorb® THT® 6460, which is a reaction product of 1,6-hexanediamine, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl) polymers, morpholine, and trichloro-triazine derivatives . These polymers are integrated into bio-polymeric materials (e.g., polylactic acid films) at low concentrations (0.5 wt%) to enhance UV resistance and thermal stability .

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

2,2,6,6-tetramethyl-4-prop-2-ynylmorpholine |

InChI |

InChI=1S/C11H19NO/c1-6-7-12-8-10(2,3)13-11(4,5)9-12/h1H,7-9H2,2-5H3 |

InChI Key |

LMFUBSNRSYVZHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC(O1)(C)C)CC#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine typically involves the reaction of 2,2,6,6-tetramethylmorpholine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Catalytic Substitution Reactions

Copper-catalyzed systems have been explored for functionalizing this compound. A notable example involves CuCl₂ as both a catalyst and Lewis acid, facilitating halogenative substitution under oxygen-rich conditions .

Key Findings

-

Oxygen dependence : The reaction requires an O₂ atmosphere, with negligible product formation under N₂ .

-

Solvent effects : Nonpolar solvents (e.g., dioxane) enhance reactivity, achieving 86% NMR yield under optimized conditions .

| Reaction Parameter | Optimized Condition | Yield (NMR) |

|---|---|---|

| Catalyst | CuCl₂ (60 mol%) | 86% |

| Solvent | Dioxane | |

| Atmosphere | Oxygen (1 atm) |

Transition Metal-Catalyzed Coupling Reactions

The compound participates in A3 coupling reactions using Cu(II)-salen complexes as catalysts. These reactions involve alkyne, amine, and carbonyl partners, forming propargylamines .

Mechanistic Insights

-

Catalyst recovery : The Cu(II)-salen complex is recoverable, enabling reuse without significant loss in activity .

-

Radical involvement : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) acts as a radical initiator, suggesting a radical-mediated pathway .

Alkyne-Mediated Condensation Reactions

The propargyl group enables Michael addition reactions, forming propargylamines. For example, coupling with methyl vinyl ketone and secondary amines under CuCl catalysis yields products in 92% isolated yield .

Reaction Conditions

| Catalyst | Temperature | Time | Yield (Isolated) |

|---|---|---|---|

| CuCl | 100°C | 12 h | 92% |

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals the compound decomposes at 330°C , forming CuO as a residue . This thermal stability informs safe reaction conditions.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical formation.

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-4-piperidone (TMPD)

- Structure : A piperidone derivative with tetramethyl groups at the 2,2,6,6-positions and a ketone at position 3.

- Applications : Found in natural sources (e.g., Oxytropis glacialis and Excoecaria cochinchinensis) and used as a precursor for synthetic stabilizers .

- Toxicity : Mouse oral LD₅₀ = 935.4 mg/kg, with acute toxicity symptoms mirroring natural plant alkaloid poisoning .

- Key Difference : Lacks the propargyl group and morpholine ring, reducing steric hindrance compared to the target compound.

2,2,6,6-Tetramethyl-4-piperidinol Derivatives

- Examples : Cyasorb® 3853 (ester with fatty acids) and SANDUVOR® 3055 (pyrrolidine-dione derivative) .

- Applications : Commercial hindered amine light stabilizers (HALS) for polymers, leveraging radical scavenging .

- Market Data : Global production capacity reached 1,200 tons in 2022, dominated by manufacturers like Wanxing Chemical .

- Key Difference : Hydroxyl or ester groups replace the propargyl moiety, altering reactivity and polymer compatibility.

2,2,6,6-Tetramethyl-4-piperidyl Methacrylate

- Structure : Methacrylate ester substituent at position 4.

- Applications : Pharmaceutical use as a cholesterol-lowering agent, distinct from polymer stabilization .

- Key Difference : Polar methacrylate group enables biomedical applications but reduces thermal stability in polymers.

Performance in Polymer Stabilization

Toxicity and Regulatory Status

- Target Compound: No direct toxicity data, but its polymeric form (Cyasorb® THT® 6460) is used in food-contact materials, implying low toxicity at operational concentrations .

- TMPD : Moderate acute toxicity (LD₅₀ = 935.4 mg/kg in mice) .

- Praseodymium Complexes : Regulated under EINECS and NDSL, highlighting stricter controls for metal-containing derivatives .

Market and Production Insights

- 2,2,6,6-Tetramethyl-4-piperidinol: Market value reached $12.5 million in 2022, driven by demand in Asia-Pacific for polymer stabilizers .

- Target Compound: Limited standalone market data, but its polymeric form is critical in high-performance PLA films, aligning with bio-polymer growth trends .

Biological Activity

2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine (CAS No. 1598135-82-0) is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure, which includes a morpholine ring substituted with a prop-2-yn-1-yl group and multiple methyl groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO |

| Molecular Weight | 181.27 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

The compound's structure contributes to its lipophilicity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various morpholine derivatives found that certain substitutions enhanced their antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

- Antibacterial Activity : In a study published in the Journal of Medicinal Chemistry, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations significantly lower than those of standard antibiotics, suggesting potential as an alternative therapeutic agent .

- Anti-biofilm Formation : Another investigation focused on the anti-biofilm properties of this morpholine derivative. The results indicated that it could reduce biofilm formation in Pseudomonas aeruginosa by up to 70% at optimal concentrations. This property is particularly important in treating chronic infections where biofilms are prevalent .

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid bilayers, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in bacterial metabolism, although further research is needed to elucidate these pathways.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Variations in the substituents on the morpholine ring have shown to impact both potency and selectivity against different microbial strains. For instance, increasing the number of methyl groups has been correlated with enhanced antibacterial activity due to increased hydrophobic interactions with bacterial membranes .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial studies suggest low toxicity levels in mammalian cell lines, indicating a favorable therapeutic index for potential clinical applications. However, comprehensive toxicity studies are necessary to confirm these findings before advancing to human trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.